3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
Overview
Description
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the trifluoromethylated phenyl Grignard reagent, which is then reacted with appropriate intermediates to form the desired compound . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the potential explosiveness of some intermediates .
Chemical Reactions Analysis
Types of Reactions
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modifying their function. The cyclobutene ring can also participate in covalent bonding with target molecules, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Used as a pharmaceutical intermediate.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
What sets 3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione apart is its combination of trifluoromethyl groups and a cyclobutene ring, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile chemical entities.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30F6N4O3/c1-3-18-16-43-9-7-19(18)12-26(43)27(23-6-8-40-25-5-4-22(46-2)14-24(23)25)42-29-28(30(44)31(29)45)41-15-17-10-20(32(34,35)36)13-21(11-17)33(37,38)39/h3-6,8,10-11,13-14,18-19,26-27,41-42H,1,7,9,12,15-16H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQBGWDNBVWQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NCC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30F6N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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